Wittig Olefination Yield: 4-Bromobutyl vs. 2-Bromoethyl and 6-Bromohexyl Salts
In a solid/liquid phase-transfer Wittig olefination with benzaldehyde, the ylide derived from 4‑bromobutyl(triphenyl)phosphonium bromide delivered the corresponding ω‑unsaturated bromide (5‑hexenyl bromide) in yields consistently above 75%. Under identical conditions (K₂CO₃, 1,4‑dioxane, 80 °C, 6 h), the 2‑bromoethyl analog gave <40% yield owing to competing elimination, while the 6‑bromohexyl salt required 12 h to reach comparable conversion and afforded a product mixture that needed chromatographic separation to achieve >90% purity [1]. The butyl chain length thus uniquely balances ylide stability and nucleophilicity, maximizing productive olefination [2].
| Evidence Dimension | Isolated yield of ω‑unsaturated bromide |
|---|---|
| Target Compound Data | >75% (5‑hexenyl bromide from benzaldehyde) |
| Comparator Or Baseline | 2‑bromoethyl analog: <40%; 6‑bromohexyl analog: ~70% but with longer reaction time and lower crude purity |
| Quantified Difference | ~35% yield advantage over the shorter chain; substantial time/purity advantage over the longer chain |
| Conditions | Solid/liquid phase-transfer Wittig: phosphonium salt (1.2 equiv), K₂CO₃ (3 equiv), 1,4‑dioxane, 80 °C, 6 h |
Why This Matters
Procurement of the 4‑bromobutyl salt directly reduces step count and purification costs in synthesizing 5‑hexenyl building blocks, a common motif in natural product and pharmaceutical intermediate synthesis.
- [1] Ding, M. W.; Shi, D. Q.; Xiao, W. J.; Huang, W. F.; Wu, T. J. Studies on the Wittig Reaction. XV. A Direct Preparation of ω-Unsaturated Bromides via Solid/Liquid Transferred Wittig Reactions of ω-Bromoalkyltriphenyl Phosphonium Salts with Aldehydes. Synth. Commun. 1994, 24 (22), 3235–3239. View Source
- [2] Shi, D. Q.; Chen, R. Y. A Facile Synthesis of ω-Bromo-Diene Via Solid/Liquid Transferred Wittig Reactions of ω-Bromobutyltriphenylphosphonium Salts With α,β-Unsaturated Aldehydes. Chin. Chem. Lett. 1999, 10 (11), 911–914. View Source
